
Beryllium--magnesium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–magnesium (2/1) is an intermetallic compound consisting of beryllium and magnesium in a 2:1 ratio. This compound is part of the alkaline earth metals group and exhibits unique properties due to the combination of these two elements. Beryllium is known for its high stiffness, lightweight, and thermal stability, while magnesium is recognized for its low density and good mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beryllium–magnesium (2/1) can be synthesized through various methods, including:
Thermal Reduction: This involves the reduction of beryllium fluoride with magnesium metal at high temperatures. The reaction is as follows[ \text{BeF}_2 + \text{Mg} \rightarrow \text{MgF}_2 + \text{Be} ]
Powder Metallurgy: This method involves mixing beryllium and magnesium powders, followed by compaction and sintering at elevated temperatures to form the intermetallic compound.
Industrial Production Methods
Industrial production of beryllium–magnesium (2/1) typically involves the thermal reduction method due to its efficiency and scalability. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–magnesium (2/1) undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, beryllium–magnesium (2/1) forms a protective oxide layer, which prevents further oxidation. The reaction is as follows[ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ]
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride.
Substitution: Beryllium–magnesium (2/1) can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, lithium aluminum hydride, and halogens. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include beryllium oxide, magnesium oxide, and various halides, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Beryllium–magnesium (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of intermetallic compounds and their properties.
Biology: Beryllium–magnesium (2/1) is used in the development of lightweight and strong materials for biomedical implants.
Medicine: The compound’s unique properties make it suitable for use in medical imaging devices and radiation shielding.
Industry: Beryllium–magnesium (2/1) is used in the aerospace and automotive industries for its high strength-to-weight ratio and thermal stability
Wirkmechanismus
The mechanism by which beryllium–magnesium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound forms a stable intermetallic structure, which provides high strength and thermal stability. The molecular targets and pathways involved include the formation of protective oxide layers and the interaction with other elements to form stable compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to beryllium–magnesium (2/1) include:
Beryllium–aluminum (2/1): This compound also exhibits high strength and thermal stability but has different mechanical properties due to the presence of aluminum.
Magnesium–aluminum (2/1): This compound is known for its lightweight and good mechanical properties but lacks the high stiffness of beryllium–magnesium (2/1)
Uniqueness
Beryllium–magnesium (2/1) is unique due to its combination of high stiffness, lightweight, and thermal stability. These properties make it suitable for applications where both strength and low weight are critical, such as in aerospace and medical devices .
Eigenschaften
CAS-Nummer |
83606-56-8 |
|---|---|
Molekularformel |
Be2Mg |
Molekulargewicht |
42.330 g/mol |
InChI |
InChI=1S/2Be.Mg |
InChI-Schlüssel |
GXRMGIRCVDTIDR-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
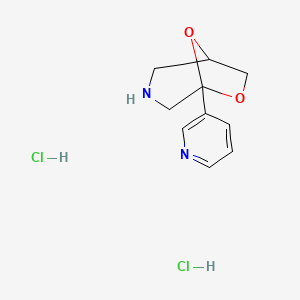

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
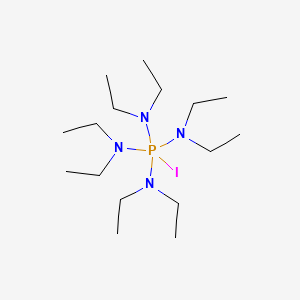
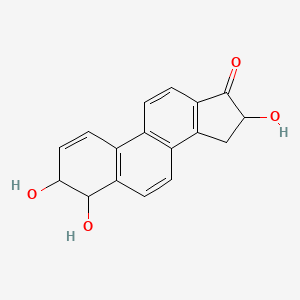
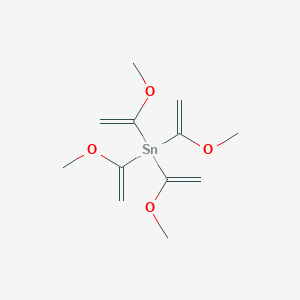
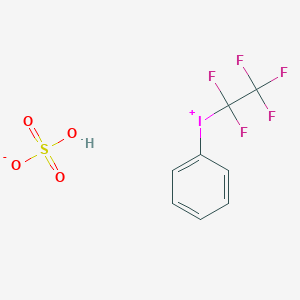
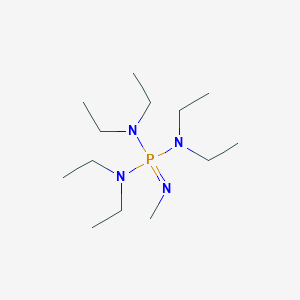
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
